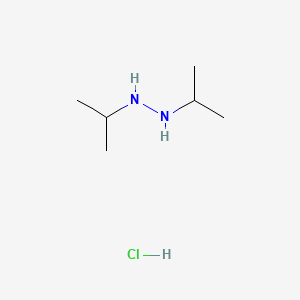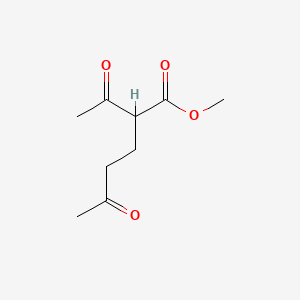
2-(4-Aminophenoxy)acetamide
説明
2-(4-Aminophenoxy)acetamide, also known as 4-APA, is a synthetic organic compound that is widely used in scientific research. It is a white solid compound with a molecular formula of C8H10N2O2 and a molecular weight of 174.18 g/mol. 4-APA is a member of the phenoxyacetamides family, which are known for their wide range of applications in medicinal chemistry, including as an inhibitor of enzymes and proteins. 4-APA has several important properties that make it useful for research, including its low toxicity and its ability to easily dissolve in water.
科学的研究の応用
Synthesis and Kinetics
2-(4-Aminophenoxy)acetamide is an important compound in the synthesis of various chemical structures. One notable application is in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the natural synthesis of antimalarial drugs. This process, using different acyl donors like vinyl acetate, and various parameters such as solvent and temperature, is crucial in synthesizing specific pharmaceutical compounds (Magadum & Yadav, 2018).
Analytical Chemistry
In analytical chemistry, techniques like nuclear magnetic resonance (NMR) utilize derivatives of this compound. For instance, 4-aminophenol, a derivative, is used in determining impurities in pharmaceuticals, highlighting its role in quality control and drug safety assessments (Forshed, Andersson, & Jacobsson, 2002).
Organic Chemistry and Materials Science
The compound finds application in organic chemistry, particularly in synthesizing novel structures like tripodal N-substituted melamines. These are derivatives of (4-aminophenoxy)acetic acid and are significant in the development of new materials and chemicals (Morar et al., 2015).
Biochemistry and Microbiology
In the field of biochemistry and microbiology, derivatives of this compound are used to study microbial metabolite transformation. These studies help in understanding biochemical pathways and microbial interactions with organic compounds, contributing to environmental science and microbiology (Girel et al., 2022).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are synthesized for potential applications in drugs. For example, they are explored as selective β3-adrenergic receptor agonists, which have implications in treating conditions like obesity and diabetes (Maruyama et al., 2012).
Anticancer and Anti-Inflammatory Research
The compound's derivatives have been studied for their potential anticancer, anti-inflammatory, and analgesic properties. This includes the development of new chemical entities that could potentially be therapeutic agents in treating various diseases (Rani et al., 2014).
Environmental Chemistry
In environmental chemistry, the degradation pathways and photocatalytic properties of compounds like paracetamol, derived from N-(4-hydroxyphenyl)acetamide, are studied. This research is significant in understanding the environmental impact and breakdown of pharmaceutical compounds (Jallouli et al., 2017).
Safety and Hazards
2-(4-Aminophenoxy)acetamide is classified as an irritant . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation, respectively . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
特性
IUPAC Name |
2-(4-aminophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKCPIVADVZEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388583 | |
| Record name | 2-(4-aminophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58232-55-6 | |
| Record name | 2-(4-aminophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















